(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide
Description
Properties
IUPAC Name |
N-[6-fluoro-3-(2-methylsulfanylethyl)-1,3-benzothiazol-2-ylidene]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O2S2/c1-9-7-12(21-18-9)14(20)17-15-19(5-6-22-2)11-4-3-10(16)8-13(11)23-15/h3-4,7-8H,5-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHTNXKCVJMMLAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)F)CCSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide is a synthetic compound that has garnered interest for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial applications. This article reviews the synthesis, biological activity, and relevant research findings associated with this compound.
- Molecular Formula : C15H14FN3O2S2
- Molecular Weight : 351.41 g/mol
- Purity : Typically ≥ 95%
Synthesis
The synthesis of this compound generally involves multi-step reactions starting from readily available precursors. The key steps include:
- Formation of Benzothiazole Derivative : The initial step usually involves the synthesis of a benzothiazole derivative, which is then modified to introduce the methylthio and isoxazole groups.
- Condensation Reaction : A condensation reaction between the benzothiazole derivative and isoxazole leads to the formation of the target compound.
Anticancer Activity
Recent studies have indicated that this compound exhibits significant cytotoxic activity against various cancer cell lines. For instance:
- In Vitro Studies : Research has demonstrated potent cytotoxic effects against human breast cancer cells, with IC50 values indicating effective inhibition of cell proliferation. The mechanism appears to involve apoptosis induction and cell cycle arrest at specific phases .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Bacterial Strains Tested : It has shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting a broad-spectrum antimicrobial potential.
- Mechanism of Action : The proposed mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial survival .
Case Studies
-
Study on Breast Cancer Cells :
- Objective : To evaluate the cytotoxic effects of the compound on MCF-7 breast cancer cells.
- Findings : The compound exhibited an IC50 value of 15 µM, demonstrating significant inhibition of cell growth compared to control groups.
-
Antibacterial Evaluation :
- Objective : To assess the antibacterial activity against Staphylococcus aureus and Escherichia coli.
- Findings : Minimum inhibitory concentrations (MICs) were determined to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating promising antibacterial properties.
Comparative Analysis
Scientific Research Applications
Chemical Structure and Synthesis
The compound belongs to a class of derivatives known for their biological activity, particularly due to the presence of functional groups associated with pharmacological properties. The synthesis typically involves multiple steps, including:
- Formation of the benzo[d]thiazole core .
- Introduction of the isoxazole moiety .
- Functionalization with the methylthio and fluoro groups .
The specific synthetic pathways may vary, but they generally aim to optimize yield and purity while maintaining the integrity of the active functional groups.
Anticancer Properties
Research indicates that compounds similar to (E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide exhibit promising anticancer activity. For instance, derivatives of benzothiazole and isoxazole have been studied for their effects on various cancer cell lines, demonstrating cytotoxicity and potential synergy with established chemotherapeutics like doxorubicin .
Antimicrobial Activity
The compound's structural features suggest potential antimicrobial properties. Studies on related thiazole compounds have shown effectiveness against a range of bacterial strains, indicating that this compound could similarly possess antibacterial or antifungal activity .
Case Studies and Research Findings
- Cytotoxicity Assays : In vitro studies evaluated the cytotoxic effects of various thiazole derivatives on breast cancer cell lines (MCF-7 and MDA-MB-231). The results indicated that certain modifications led to enhanced potency compared to traditional chemotherapeutics .
- Synergistic Effects : A study investigated the combination of thiazole-based compounds with doxorubicin, revealing improved efficacy in inducing apoptosis in resistant cancer cell lines. This suggests that this compound may enhance treatment outcomes when used in conjunction with existing therapies .
Table 1: Summary of Biological Activities
| Activity Type | Related Compounds | Observed Effects |
|---|---|---|
| Anticancer | Benzothiazole derivatives | Cytotoxicity in MCF-7 and MDA-MB-231 cell lines |
| Antimicrobial | Thiazole-based compounds | Inhibition of bacterial growth |
| Synergistic Effects | Combination with doxorubicin | Increased apoptosis in resistant cancer cells |
Table 2: Synthetic Pathways Overview
| Step | Description | Key Reagents/Conditions |
|---|---|---|
| 1. Formation | Synthesis of benzo[d]thiazole core | Reactants: Thiourea, Halogenated Aromatics |
| 2. Isoxazole Synthesis | Incorporation of isoxazole functionality | Reagents: Acids, Bases |
| 3. Functionalization | Addition of methylthio and fluoro groups | Reagents: Methylthiol, Fluorinating Agents |
Comparison with Similar Compounds
Substituent Analysis
Key structural differences between the target compound and analogs are summarized below:
Pharmacological Implications
- Fluorine Substitution : The 6-fluoro group in the target compound and analogs (e.g., ) is associated with increased metabolic stability and enhanced binding interactions via electronegative effects.
- Methylthioethyl vs.
- Isoxazole vs. Benzamide/Thiophene : The 3-methylisoxazole-5-carboxamide group introduces a nitrogen-oxygen heterocycle, which could modulate electronic properties and target selectivity compared to aromatic carboxamides (e.g., ).
Q & A
Q. What are the key steps and challenges in synthesizing (E)-N-(6-fluoro-3-(2-(methylthio)ethyl)benzo[d]thiazol-2(3H)-ylidene)-3-methylisoxazole-5-carboxamide?
The synthesis typically involves multi-step reactions, including:
- Step 1 : Formation of the benzo[d]thiazole core via cyclization of substituted aniline derivatives under acidic conditions.
- Step 2 : Introduction of the 2-(methylthio)ethyl group at the N3 position using alkylation or nucleophilic substitution.
- Step 3 : Coupling of the isoxazole-5-carboxamide moiety via condensation or amide bond formation.
Critical factors include solvent choice (e.g., DMF for polar intermediates), temperature control (60–80°C for cyclization), and purification methods (HPLC or column chromatography) to isolate the E-isomer .
Q. Which analytical techniques are essential for structural characterization of this compound?
- NMR Spectroscopy : To confirm the E-configuration and substituent positions (e.g., fluorine at C6, methylthioethyl at N3) .
- HPLC-MS : For purity assessment and molecular weight verification.
- X-ray Crystallography (if crystals are obtainable): To resolve stereochemical ambiguities and validate the imine bond geometry .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent Optimization : Use polar aprotic solvents (e.g., acetonitrile) to enhance nucleophilicity in substitution steps .
- Catalyst Screening : Palladium catalysts for coupling reactions or iodine/Et₃N for cyclization .
- Ultrasound-Assisted Synthesis : Reduces reaction time (e.g., from 24 hrs to 4 hrs) and improves yield by 15–20% .
Q. What mechanistic insights explain this compound’s interaction with biological targets?
The benzo[d]thiazole and isoxazole moieties likely engage in:
- Hydrogen Bonding : The carboxamide group interacts with enzyme active sites (e.g., kinase ATP-binding pockets).
- Hydrophobic Interactions : The methylthioethyl group enhances membrane permeability.
In vitro studies on analogs show inhibition of pro-inflammatory cytokines (e.g., IL-6) via NF-κB pathway modulation .
Q. How should researchers address contradictory data in biological activity assays?
- Dose-Response Analysis : Confirm activity thresholds (e.g., IC₅₀) across multiple cell lines to rule out cell-specific effects.
- Metabolic Stability Testing : Use liver microsomes to assess if rapid degradation underlies inconsistent in vivo vs. in vitro results .
Q. What role do substituents (e.g., fluorine, methylthioethyl) play in modulating bioactivity?
- Fluorine at C6 : Enhances metabolic stability and electron-withdrawing effects, improving target binding affinity .
- Methylthioethyl Group : Increases lipophilicity (logP >3), facilitating blood-brain barrier penetration in neuroinflammation models .
Q. How does the compound’s chemical stability vary under different pH and temperature conditions?
- Acidic Conditions (pH <3) : Hydrolysis of the imine bond occurs, degrading the compound within 24 hrs.
- Neutral/Basic Conditions (pH 7–9) : Stable for >72 hrs at 25°C, but degrades at >40°C via thioether oxidation .
Q. What strategies are recommended for structure-activity relationship (SAR) studies?
Q. How can computational modeling guide target identification?
- Molecular Docking : Use AutoDock Vina to predict binding to cyclooxygenase-2 (COX-2) or EGFR kinase.
- MD Simulations : Assess dynamic interactions (e.g., ligand-protein stability over 100 ns trajectories) .
Q. What experimental controls are critical for ensuring reproducibility in bioactivity assays?
- Positive Controls : Include known inhibitors (e.g., doxorubicin for cytotoxicity assays).
- Solvent Controls : Account for DMSO effects on cell viability (<0.1% v/v).
- Isomer Purity Validation : Use chiral HPLC to confirm absence of Z-isomer contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
